molecular formula C22H19BrN2O4S B11377800 2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(4-methoxybenzyl)acetamide

2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(4-methoxybenzyl)acetamide

Cat. No.: B11377800
M. Wt: 487.4 g/mol
InChI Key: UUTOZNSQWYWVAK-UHFFFAOYSA-N
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Description

2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(4-methoxybenzyl)acetamide is a complex organic compound that features a brominated dibenzo-thiazine core with a methoxybenzyl acetamide side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(4-methoxybenzyl)acetamide typically involves multiple steps:

    Formation of the Dibenzo-thiazine Core: The initial step involves the synthesis of the dibenzo-thiazine core, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Bromination: The dibenzo-thiazine core is then brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.

    Sulfonation: The brominated dibenzo-thiazine is sulfonated using sulfur trioxide or chlorosulfonic acid to introduce the sulfone groups.

    Acetamide Formation: The final step involves the coupling of the sulfonated, brominated dibenzo-thiazine with 4-methoxybenzylamine and acetic anhydride to form the acetamide side chain.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems for precise control of reaction parameters would be essential.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the sulfone groups, potentially converting them to sulfides.

    Substitution: The bromine atom in the dibenzo-thiazine core can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Sodium azide (NaN₃) or thiourea in polar solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

    Reduction: Conversion to sulfides.

    Substitution: Formation of azido or thiol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The brominated dibenzo-thiazine core is particularly interesting for its potential interactions with biological macromolecules.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or inflammatory disorders.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers or coatings, due to its stability and functional groups.

Mechanism of Action

The mechanism of action of 2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(4-methoxybenzyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated dibenzo-thiazine core can bind to active sites, inhibiting enzyme activity or modulating receptor function. The methoxybenzyl acetamide side chain may enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(9-chloro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(4-methoxybenzyl)acetamide
  • 2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(4-methoxybenzyl)acetamide

Uniqueness

Compared to its chloro and fluoro analogs, 2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(4-methoxybenzyl)acetamide may exhibit different reactivity and biological activity due to the larger atomic radius and different electronic properties of bromine. This can lead to variations in binding affinity and specificity, making it a unique candidate for further research and development.

Properties

Molecular Formula

C22H19BrN2O4S

Molecular Weight

487.4 g/mol

IUPAC Name

2-(9-bromo-5,5-dioxobenzo[c][1,2]benzothiazin-6-yl)-N-[(4-methoxyphenyl)methyl]acetamide

InChI

InChI=1S/C22H19BrN2O4S/c1-29-17-9-6-15(7-10-17)13-24-22(26)14-25-20-11-8-16(23)12-19(20)18-4-2-3-5-21(18)30(25,27)28/h2-12H,13-14H2,1H3,(H,24,26)

InChI Key

UUTOZNSQWYWVAK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CN2C3=C(C=C(C=C3)Br)C4=CC=CC=C4S2(=O)=O

Origin of Product

United States

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